Cas no 16475-99-3 (Benzoic acid, 3-formyl-2-hydroxy-4-methyl-)

Benzoic acid, 3-formyl-2-hydroxy-4-methyl-, is a substituted benzoic acid derivative featuring a formyl group at the 3-position, a hydroxyl group at the 2-position, and a methyl group at the 4-position. This multifunctional aromatic compound is of interest in organic synthesis due to its reactive aldehyde and phenolic moieties, which enable its use as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-donating and electron-withdrawing substituents on the aromatic ring enhances its reactivity in condensation, oxidation, and nucleophilic addition reactions. Its structural features make it valuable for constructing complex heterocyclic frameworks.
Benzoic acid, 3-formyl-2-hydroxy-4-methyl- structure
16475-99-3 structure
Product name:Benzoic acid, 3-formyl-2-hydroxy-4-methyl-
CAS No:16475-99-3
MF:C9H8O4
MW:180.157423019409
CID:5238248

Benzoic acid, 3-formyl-2-hydroxy-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 3-formyl-2-hydroxy-4-methyl-
    • Inchi: 1S/C9H8O4/c1-5-2-3-6(9(12)13)8(11)7(5)4-10/h2-4,11H,1H3,(H,12,13)
    • InChI Key: MVKYABWMUNPXGG-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC=C(C)C(C=O)=C1O

Benzoic acid, 3-formyl-2-hydroxy-4-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01030901-1g
3-Formyl-2-hydroxy-4-methylbenzoic acid
16475-99-3 95%
1g
¥4494.0 2023-02-27
Enamine
EN300-307530-2.5g
3-formyl-2-hydroxy-4-methylbenzoic acid
16475-99-3
2.5g
$1763.0 2023-02-26
Enamine
EN300-307530-0.5g
3-formyl-2-hydroxy-4-methylbenzoic acid
16475-99-3
0.5g
$702.0 2023-02-26
Enamine
EN300-307530-1.0g
3-formyl-2-hydroxy-4-methylbenzoic acid
16475-99-3
1g
$0.0 2023-06-07
Enamine
EN300-307530-0.05g
3-formyl-2-hydroxy-4-methylbenzoic acid
16475-99-3
0.05g
$209.0 2023-02-26
Enamine
EN300-307530-0.1g
3-formyl-2-hydroxy-4-methylbenzoic acid
16475-99-3
0.1g
$312.0 2023-02-26
Ambeed
A1090741-1g
3-Formyl-2-hydroxy-4-methylbenzoic acid
16475-99-3 95%
1g
$655.0 2024-04-23
Enamine
EN300-307530-10.0g
3-formyl-2-hydroxy-4-methylbenzoic acid
16475-99-3
10.0g
$3868.0 2023-02-26
Enamine
EN300-307530-5.0g
3-formyl-2-hydroxy-4-methylbenzoic acid
16475-99-3
5.0g
$2608.0 2023-02-26
Enamine
EN300-307530-0.25g
3-formyl-2-hydroxy-4-methylbenzoic acid
16475-99-3
0.25g
$444.0 2023-02-26

Benzoic acid, 3-formyl-2-hydroxy-4-methyl- Related Literature

  • 1. Polyketo-enols and chelates. Part II. The chemistry of the xanthophanic enols
    L. Crombie,D. E. Games,M. H. Knight J. Chem. Soc. C 1967 763

Additional information on Benzoic acid, 3-formyl-2-hydroxy-4-methyl-

Benzoic acid, 3-formyl-2-hydroxy-4-methyl- (CAS No. 16475-99-3) in Modern Chemical and Pharmaceutical Research

Benzoic acid, 3-formyl-2-hydroxy-4-methyl-, identified by the Chemical Abstracts Service Number (CAS No.) 16475-99-3, is a structurally complex organic compound that has garnered significant attention in the fields of chemical synthesis and pharmaceutical development. This compound belongs to the class of substituted benzoic acids, characterized by its hydroxyl, formyl, and methyl functional groups, which contribute to its versatile reactivity and potential applications in various biochemical pathways. The unique arrangement of these functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.

The significance of Benzoic acid, 3-formyl-2-hydroxy-4-methyl- lies not only in its structural features but also in its role as a precursor in the development of pharmacologically active agents. Recent advancements in medicinal chemistry have highlighted its utility in the synthesis of novel compounds with therapeutic potential. For instance, derivatives of this molecule have been explored for their antimicrobial and anti-inflammatory properties, underscoring the importance of understanding its mechanistic interactions within biological systems.

In the realm of chemical biology, Benzoic acid, 3-formyl-2-hydroxy-4-methyl- serves as a key scaffold for designing molecules that can modulate enzyme activity and cellular signaling pathways. The formyl group, in particular, is a versatile handle for further functionalization through condensation reactions or oxidation processes, enabling the creation of diverse chemical libraries. These libraries are instrumental in high-throughput screening (HTS) campaigns aimed at identifying lead compounds for drug discovery.

One of the most compelling aspects of Benzoic acid, 3-formyl-2-hydroxy-4-methyl- is its potential application in the development of bioactive molecules that interact with biological targets at the molecular level. For example, studies have demonstrated its ability to inhibit certain enzymes by acting as a competitive antagonist or by inducing conformational changes in protein structures. Such interactions are critical for designing drugs that can selectively target pathological processes without affecting normal cellular functions.

The synthesis of Benzoic acid, 3-formyl-2-hydroxy-4-methyl- itself is a testament to the ingenuity of organic chemists in developing efficient synthetic routes. Modern methodologies often employ catalytic processes that minimize waste and maximize yield, aligning with green chemistry principles. These methods not only enhance the sustainability of chemical production but also make it economically viable for large-scale applications.

In recent years, computational chemistry has played an increasingly pivotal role in understanding the behavior of Benzoic acid, 3-formyl-2-hydroxy-4-methyl- and its derivatives. Molecular modeling techniques allow researchers to predict how these compounds will interact with biological targets before conducting expensive wet-lab experiments. This approach has significantly accelerated the drug discovery process by reducing the number of compounds that require experimental validation.

The pharmacological profile of Benzoic acid, 3-formyl-2-hydroxy-4-methyl- is further illuminated by its presence in natural products and synthetic analogs. Some plant-derived compounds exhibit structural similarities to this molecule and have been traditionally used for their medicinal properties. By studying these natural products, scientists can gain insights into how different functional groups contribute to biological activity, which can then be translated into rational drug design.

The future prospects for Benzoic acid, 3-formyl-2-hydroxy-4-methyl- are vast and multifaceted. As research continues to uncover new therapeutic applications, this compound is likely to remain at the forefront of pharmaceutical innovation. Additionally, advancements in synthetic biology may enable the production of this molecule through biotechnological means, offering an alternative to traditional chemical synthesis.

In conclusion, Benzoic acid, 3-formyl-2-hydroxy-4-methyl-, CAS No. 16475-99-3, is a remarkable compound with far-reaching implications in chemical biology and drug development. Its unique structural features and reactivity make it a valuable tool for researchers seeking to design novel therapeutics. As our understanding of molecular interactions continues to evolve, this compound will undoubtedly play an integral role in shaping the future of medicine.

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Amadis Chemical Company Limited
(CAS:16475-99-3)Benzoic acid, 3-formyl-2-hydroxy-4-methyl-
A1002145
Purity:99%
Quantity:1g
Price ($):590.0